molecular formula C9H9ClO B1330424 3,5-Dimethylbenzoyl chloride CAS No. 6613-44-1

3,5-Dimethylbenzoyl chloride

Cat. No. B1330424
Key on ui cas rn: 6613-44-1
M. Wt: 168.62 g/mol
InChI Key: ZJIOBDJEKDUUCI-UHFFFAOYSA-N
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Patent
US05354772

Procedure details

2.0 kg. (16.3 moles) of thionyl chloride is added dropwise over a period of 45 minutes to a suspension of 2.0 kg. (13.32 moles) of 3,5-dimethylbenzoic acid in 8 l. of toluene stirred at 65° C. under nitrogen during the course of which the temperature is kept below 80° C. The reaction mixture is stirred at 110°-115° C. under nitrogen for 5 hours and cooled, and the toluene and excess thionyl chloride are vacuum distilled at 55°-60° C. to obtain 2.247 kg. of crude product. A small sample is purified by vacuum distillation. B.p. 52°-57° C./0.25 mm Hg.
Quantity
16.3 mol
Type
reactant
Reaction Step One
Quantity
13.32 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[C:9](O)=[O:10]>C1(C)C=CC=CC=1>[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
16.3 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
13.32 mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 110°-115° C. under nitrogen for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 80° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
distilled at 55°-60° C.
CUSTOM
Type
CUSTOM
Details
to obtain 2.247 kg
DISTILLATION
Type
DISTILLATION
Details
A small sample is purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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